4-(Azidomethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole
Overview
Description
4-(Azidomethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features an azidomethyl group, a dimethoxyphenyl group, and a methyl-substituted oxazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the azidomethyl group via nucleophilic substitution. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product in large quantities. The choice of reagents and conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole undergoes various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azide group can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azidomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or other azide sources are employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nitro compounds, while reduction can produce amines.
Scientific Research Applications
4-(Azidomethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s azide group makes it useful in bioconjugation and click chemistry for labeling biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole involves its interaction with molecular targets through its functional groups. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The dimethoxyphenyl group may interact with various biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-(Azidomethyl)-2-phenyl-5-methyl-1,3-oxazole: Lacks the dimethoxy groups, which may affect its reactivity and applications.
4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole: Similar structure but with different substitution pattern on the phenyl ring.
4-(Azidomethyl)-2-(2,3-dimethoxyphenyl)-1,3-oxazole: Lacks the methyl group on the oxazole ring, potentially altering its chemical properties.
Uniqueness
The presence of both the azidomethyl and dimethoxyphenyl groups in 4-(Azidomethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(azidomethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-8-10(7-15-17-14)16-13(20-8)9-5-4-6-11(18-2)12(9)19-3/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTNWQSZNJKNLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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